N-(5-Bromo-2H-pyrazol-3-yl)acetamide
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Overview
Description
N-(5-Bromo-2H-pyrazol-3-yl)acetamide: is a chemical compound with the molecular formula C5H6BrN3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2H-pyrazol-3-yl)acetamide typically involves the reaction of 5-bromo-2H-pyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(5-Bromo-2H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted pyrazole derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: N-(5-Bromo-2H-pyrazol-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological propertiesThis compound may exhibit similar activities and is studied for its potential therapeutic applications .
Industry: The compound is also explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence. It can be incorporated into polymers or other materials to enhance their performance in various industrial applications .
Mechanism of Action
The mechanism of action of N-(5-Bromo-2H-pyrazol-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research. For example, pyrazole derivatives are known to inhibit certain enzymes, which can lead to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
- N-(4-Bromo-5-butyl-2-phenyl-2H-pyrazol-3-yl)acetamide
- N-(5-Bromo-2-methyl-2H-pyrazol-3-yl)acetamide
- N-(5-Bromo-2-phenyl-2H-pyrazol-3-yl)acetamide
Comparison: N-(5-Bromo-2H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring. This substitution can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the bromine atom at the 5-position may enhance its ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(5-bromo-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-3(10)7-5-2-4(6)8-9-5/h2H,1H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUWPSFMSTYFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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